5-Cyano-2-methylbenzene-1-sulfonamide

Overview

Description

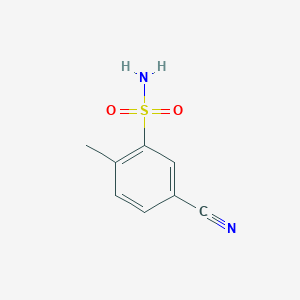

5-Cyano-2-methylbenzene-1-sulfonamide is a substituted benzene derivative featuring a sulfonamide group at position 1, a methyl group at position 2, and a cyano group at position 4. The methyl group introduces steric effects, while the electron-withdrawing cyano group (-CN) modulates electronic properties, influencing reactivity and solubility. This compound’s structural features suggest applications in medicinal chemistry, agrochemicals, or as a synthetic intermediate .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 5-Cyano-2-methylbenzene-1-sulfonamide is . It features a benzene ring with a cyano group at the 5th position, a methyl group at the 2nd position, and a sulfonamide group at the 1st position. This configuration allows it to participate in diverse chemical reactions.

Chemistry

This compound is primarily utilized as an intermediate in the synthesis of more complex organic compounds. Its reactivity is beneficial for creating derivatives that can be used in various chemical processes.

Synthetic Routes:

- Nitration and Reduction: Involves nitrating 2-methylbenzene-1-sulfonamide followed by reduction to introduce the cyano group.

- Cyanation: Direct cyanation using electrophilic cyanating agents under specific catalytic conditions.

Biology

In biological research, this compound serves as a valuable tool for studying enzyme inhibition and biochemical assays.

Mechanisms of Action:

- Enzyme Inhibition: It can inhibit bacterial dihydropteroate synthase, disrupting folate synthesis crucial for bacterial growth.

- COX-2 Inhibition: Similar to other sulfonamides, it may selectively inhibit cyclooxygenase-2 (COX-2), which plays a role in inflammation and cancer pathways.

Industrial Applications

This compound is also employed in the production of dyes, pigments, and various industrial chemicals. Its unique functional groups enable it to react with other compounds to form valuable products.

The biological activity of this compound can be summarized in the following table:

| Activity Type | Observations/Findings | References |

|---|---|---|

| Antimicrobial | Inhibits growth of various bacteria | |

| Anti-inflammatory | Potential COX-2 inhibitor, reducing inflammation | |

| Anticancer | Exhibits cytotoxic effects on cancer cell lines |

Case Studies

-

Anticancer Activity:

A study evaluated the anticancer potential of several sulfonamide derivatives, including this compound against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The compound demonstrated significant cytotoxicity with IC50 values indicating its potential as a therapeutic agent. -

COX-2 Selectivity:

Research indicates that compounds similar to this compound exhibit selectivity for COX-2 over COX-1, making them promising candidates for developing anti-inflammatory drugs with fewer side effects compared to traditional NSAIDs.

Pharmacokinetics

Pharmacokinetic studies suggest that this compound has low gastrointestinal absorption but remains effective when administered in appropriate dosages. Its limited permeability across the blood-brain barrier may enhance its safety profile for peripheral applications.

Mechanism of Action

The mechanism by which 5-cyano-2-methylbenzene-1-sulfonamide exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

The following analysis compares 5-Cyano-2-methylbenzene-1-sulfonamide with three structurally related sulfonamide derivatives, focusing on substituent effects, functional groups, and inferred properties.

Table 1: Structural and Functional Group Comparison

Physicochemical Properties (Inferred)

| Property | This compound | 5-Cyano-2-fluorobenzene-1-sulfonyl chloride | 5-Amino-2-ethylbenzene-1-sulfonamide |

|---|---|---|---|

| Solubility (Polar Solvents) | Moderate (due to -CN and -SO₂NH₂) | Low (sulfonyl chloride; hydrophobic -F) | High (amino group enhances polarity) |

| Melting Point | Likely high (crystalline sulfonamide) | Lower (reactive liquid intermediate) | Moderate (bulky ethyl disrupts packing) |

| Bioavailability | Moderate | Poor (reactive, unstable) | High (balanced lipophilicity) |

Biological Activity

5-Cyano-2-methylbenzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a detailed examination of its biological activity, covering its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H8N2O2S, characterized by a sulfonamide group attached to a cyano-substituted aromatic ring. Its structure is significant for its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Sulfonamides are known to inhibit bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis. This inhibition disrupts bacterial growth and replication.

- COX-2 Inhibition : Similar to other benzenesulfonamides, this compound may exhibit selective inhibition of cyclooxygenase-2 (COX-2), which is implicated in inflammation and cancer pathways .

Biological Activity Data

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has low gastrointestinal absorption but can act effectively when administered in appropriate dosages. It is hypothesized to have minimal blood-brain barrier permeability, which may limit central nervous system effects but enhance its safety profile in peripheral applications .

1. Anticancer Activity

A study evaluated the anticancer potential of sulfonamide derivatives, including this compound, against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound demonstrated significant cytotoxicity with IC50 values in the micromolar range, indicating its potential as a therapeutic agent against specific tumors .

2. COX-2 Selectivity

Research has shown that compounds with similar structures to this compound exhibit selectivity for COX-2 over COX-1. This selectivity is crucial for developing anti-inflammatory drugs with fewer gastrointestinal side effects compared to non-selective NSAIDs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Cyano-2-methylbenzene-1-sulfonamide, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves sulfonylation of a substituted benzene precursor. A common approach is chlorosulfonation of 2-methylbenzonitrile derivatives, followed by amidation. For purity, column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (e.g., ethanol/water) are recommended. High-performance liquid chromatography (HPLC) with UV detection at 254 nm can validate purity (>98%) .

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR : - and -NMR to confirm aromatic substituents and sulfonamide protons (δ ~7.5–8.5 ppm for aromatic H; δ ~120–140 ppm for aromatic C) .

- IR : Peaks at ~1350 cm (S=O asymmetric stretching) and ~1150 cm (S=O symmetric stretching) confirm sulfonamide functionality .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H] and fragmentation patterns .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

- Methodological Answer : Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures. Monitor hydrolytic stability via pH-dependent degradation assays (e.g., pH 1–13 buffers, 37°C) with HPLC quantification .

Advanced Research Questions

Q. How can structural modifications enhance the biological activity of this compound?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., halogens at the 4-position) to enhance binding to biological targets like carbonic anhydrase .

- Derivatization : Replace the cyano group with carboxyl or amide moieties to improve solubility and bioavailability. Docking studies (AutoDock Vina) can predict interactions with enzyme active sites .

Q. What computational approaches are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the sulfonamide sulfur is prone to nucleophilic attack (e.g., by amines) .

- Molecular Dynamics (MD) : Simulate reaction pathways in solvents (e.g., DMF, THF) to optimize reaction conditions .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer assays)?

- Methodological Answer :

- Assay Standardization : Compare MIC (minimum inhibitory concentration) values across studies using standardized protocols (CLSI guidelines).

- Mechanistic Studies : Perform time-kill assays and ROS (reactive oxygen species) detection to differentiate bactericidal vs. cytotoxic effects .

Q. What strategies are effective for selective functionalization of the benzene ring in this compound?

- Methodological Answer :

- Directed Ortho-Metalation : Use LDA (lithium diisopropylamide) to deprotonate the methyl group, enabling regioselective halogenation or nitration .

- Protecting Groups : Temporarily block the sulfonamide with Boc (tert-butoxycarbonyl) to direct reactions to the cyano group .

Q. How can researchers develop a robust analytical method for quantifying trace impurities in synthesized batches?

- Methodological Answer :

Properties

IUPAC Name |

5-cyano-2-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2S/c1-6-2-3-7(5-9)4-8(6)13(10,11)12/h2-4H,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAHUULOIHAFWOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C#N)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1248118-80-0 | |

| Record name | 5-cyano-2-methylbenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.